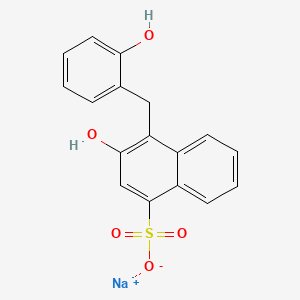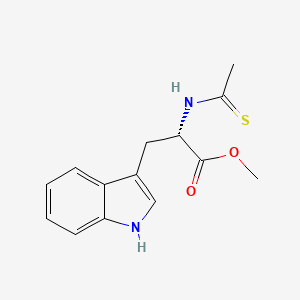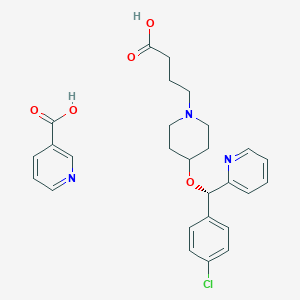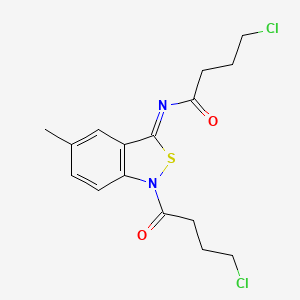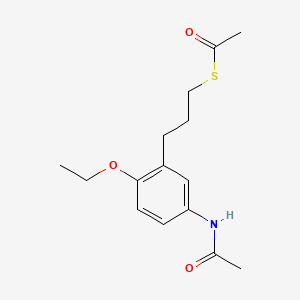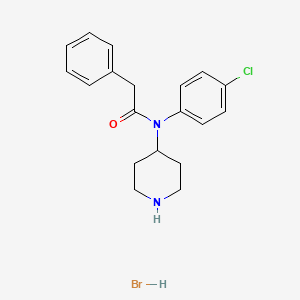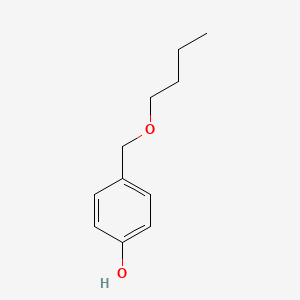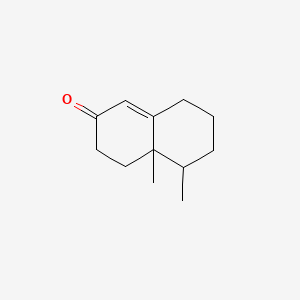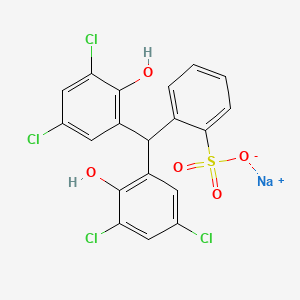
Einecs 301-142-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 301-142-9, also known as Methylthiouracil, is a chemical compound that has been used primarily as a thyroid enzyme activity inhibitor. It was introduced in the mid-1940s for the treatment of hyperthyroidism. Although it is no longer in clinical use in most countries, it may still be used to a limited degree in some eastern European countries .
Méthodes De Préparation
The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
Methylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methylthiouracil has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other uracil derivatives.
Biology: In studies related to thyroid function and enzyme inhibition.
Medicine: Historically used in the treatment of hyperthyroidism.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .
Comparaison Avec Des Composés Similaires
Methylthiouracil can be compared with other antithyroid drugs such as Propylthiouracil and Methimazole. While all these compounds inhibit thyroid peroxidase, Methylthiouracil is unique in its specific binding affinity and the extent of its inhibitory effects. Similar compounds include:
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different pharmacokinetics.
Methimazole: A more potent inhibitor of thyroid peroxidase, often preferred in clinical settings due to its longer duration of action.
These comparisons highlight the uniqueness of Methylthiouracil in terms of its specific applications and effects.
Propriétés
Numéro CAS |
93981-56-7 |
|---|---|
Formule moléculaire |
C25H31N3O5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1 |
Clé InChI |
HYAFWGYUMDFMRG-XHRYSQDRSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


